molecular formula C8H11N3O B13607135 3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanenitrile

3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanenitrile

Cat. No.: B13607135
M. Wt: 165.19 g/mol
InChI Key: XTLVCWWFRIXXSJ-UHFFFAOYSA-N
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Description

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanenitrile is a chemical compound characterized by the presence of a pyrazole ring substituted with dimethyl groups and a hydroxypropanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanenitrile typically involves the reaction of 1,5-dimethyl-1H-pyrazole with appropriate reagents to introduce the hydroxypropanenitrile group. One common method involves the use of nitrile and alcohol derivatives under controlled conditions to achieve the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to amines or other derivatives.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitrile group may produce amines.

Scientific Research Applications

3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanenitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(1,5-Dimethyl-1H-pyrazol-4-yl)alanine: A similar compound with an alanine moiety instead of hydroxypropanenitrile.

    1,5-Dimethyl-1H-pyrazole-4-boronic acid: A boronic acid derivative with similar pyrazole substitution.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

3-(1,5-dimethylpyrazol-4-yl)-3-hydroxypropanenitrile

InChI

InChI=1S/C8H11N3O/c1-6-7(5-10-11(6)2)8(12)3-4-9/h5,8,12H,3H2,1-2H3

InChI Key

XTLVCWWFRIXXSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C(CC#N)O

Origin of Product

United States

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